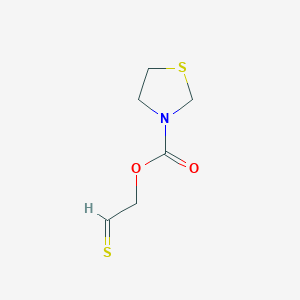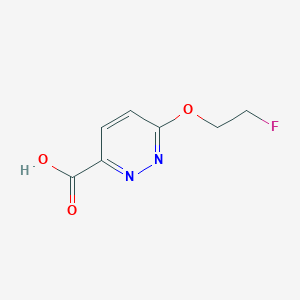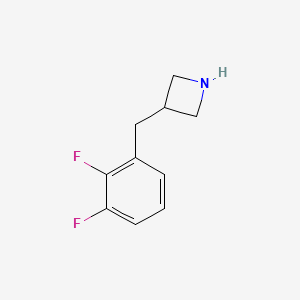
(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
-
Step 1: Formation of Intermediate
- React ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine.
- Use sodium hydroxide as a base.
- Reaction temperature: 60-80°C.
- Solvent: Ethanol or methanol.
-
Step 2: Purification
- Purify the product using column chromatography.
- Eluent: Mixture of ethyl acetate and hexane.
Industrial Production Methods
Industrial production of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides, reaction temperature25-60°C.
Major Products Formed
Oxidation: Formation of ®-1-(4-(2-Oxopropyl)piperazin-1-yl)ethan-1-one.
Reduction: Formation of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypropyl group enhances its binding affinity and selectivity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one
- ®-1-(4-(2-Hydroxybutyl)piperazin-1-yl)ethan-1-one
- ®-1-(4-(2-Hydroxyisopropyl)piperazin-1-yl)ethan-1-one
Uniqueness
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific hydroxypropyl substitution, which imparts distinct physicochemical properties and biological activity. This compound exhibits enhanced solubility and bioavailability compared to its analogs, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[4-[(2R)-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h8,12H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
ZZAOXGMBDSATAQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C(=O)C)O |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)




